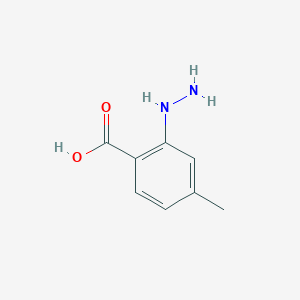
5-ethenyl-2,3-dihydro-1H-isoindolehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethenyl-2,3-dihydro-1H-isoindolehydrochloride is a chemical compound with a unique structure that includes an ethenyl group attached to a dihydroisoindole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethenyl-2,3-dihydro-1H-isoindolehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-isoindole with an ethenylating agent in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-ethenyl-2,3-dihydro-1H-isoindolehydrochloride can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydrogen atoms on the dihydroisoindole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl group may yield epoxides, while reduction may produce saturated derivatives.
Applications De Recherche Scientifique
5-ethenyl-2,3-dihydro-1H-isoindolehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-ethenyl-2,3-dihydro-1H-isoindolehydrochloride involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, while the dihydroisoindole ring can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dihydro-1H-isoindole: Lacks the ethenyl group, leading to different chemical properties and reactivity.
5-ethenyl-2,3-dihydro-1H-isoindole: Similar structure but without the hydrochloride group, affecting its solubility and stability.
Uniqueness
5-ethenyl-2,3-dihydro-1H-isoindolehydrochloride is unique due to the presence of both the ethenyl and hydrochloride groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H12ClN |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
5-ethenyl-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-2-8-3-4-9-6-11-7-10(9)5-8;/h2-5,11H,1,6-7H2;1H |
Clé InChI |
DJSKXFAOIGSAGM-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC2=C(CNC2)C=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


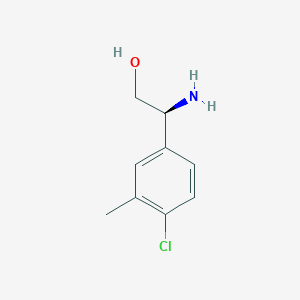


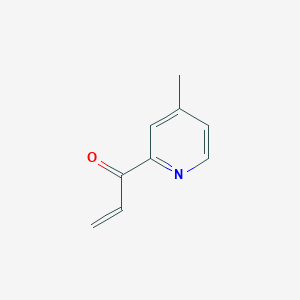
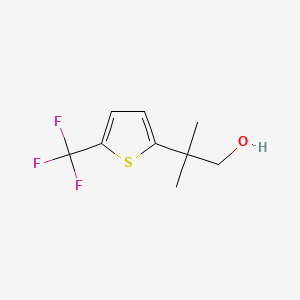
![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13561613.png)
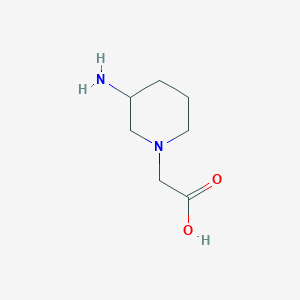
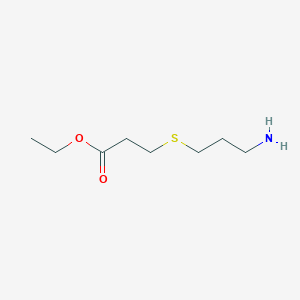
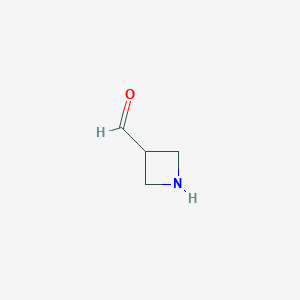
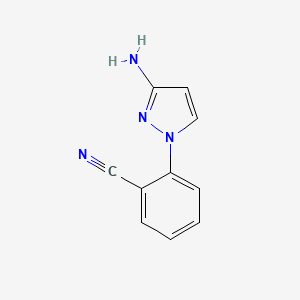


![ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13561645.png)
